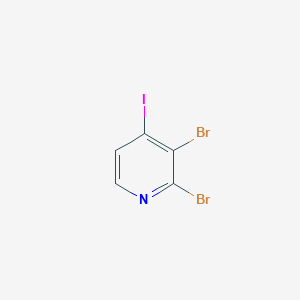![molecular formula C7H7N3 B15244760 2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15244760.png)
2-methyl-5H-pyrrolo[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-methyl-5H-pyrrolo[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the transition-metal-free strategy described by Trofimov’s research group involves three steps: cross-coupling of pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine to the obtained acetylenes, and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-methyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Its unique structure makes it an attractive scaffold for drug discovery and development .
Mechanism of Action
The mechanism of action of 2-methyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases, which are enzymes involved in signal transduction pathways. This inhibition can lead to the modulation of various cellular processes, making it a potential therapeutic agent for diseases like cancer .
Comparison with Similar Compounds
2-methyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other similar compounds in the pyrrolopyrazine family, such as pyrrolo[1,2-a]pyrazine and 6H-pyrrolo[3,4-b]pyrazine. While pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, 5H-pyrrolo[2,3-b]pyrazine derivatives, including this compound, show more activity on kinase inhibition . This highlights its uniqueness and potential as a kinase inhibitor in therapeutic applications .
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-methyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H7N3/c1-5-4-9-7-6(10-5)2-3-8-7/h2-4H,1H3,(H,8,9) |
InChI Key |
BECYPEHQFUPGLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


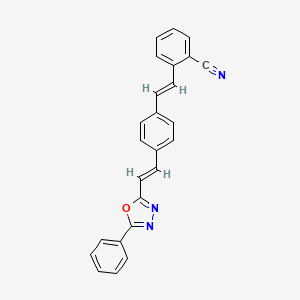
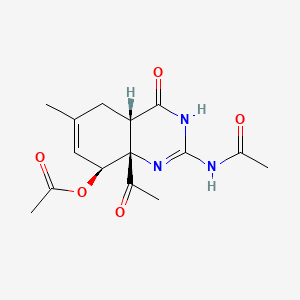
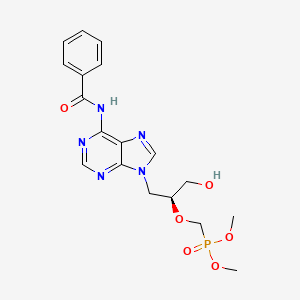
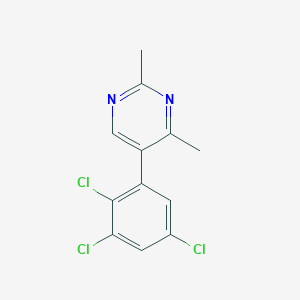
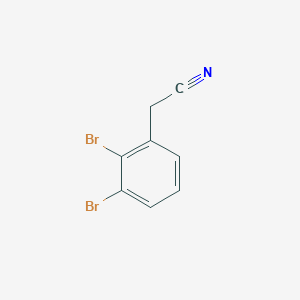
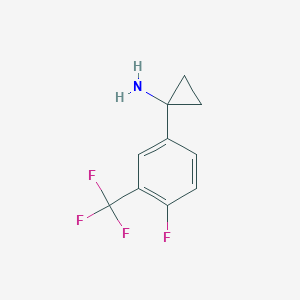
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B15244712.png)
![3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15244722.png)
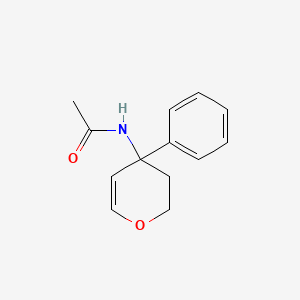
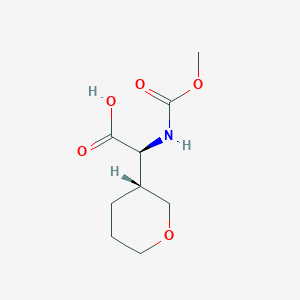
![2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15244745.png)

![tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B15244765.png)
